molecular formula C24H32N2O2Si B8336192 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid benzyl ester

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid benzyl ester

Cat. No.: B8336192
M. Wt: 408.6 g/mol
InChI Key: XUCOZWYFONXKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C24H32N2O2Si and its molecular weight is 408.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H32N2O2Si

Molecular Weight

408.6 g/mol

IUPAC Name

benzyl 1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C24H32N2O2Si/c1-17(2)29(18(3)4,19(5)6)26-13-12-21-14-22(15-25-23(21)26)24(27)28-16-20-10-8-7-9-11-20/h7-15,17-19H,16H2,1-6H3

InChI Key

XUCOZWYFONXKCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a Round bottom flask was added compound 20 (425.0 mg, 0.001203 mol) and Ether (8.0 mL, 0.076 mol) under an atmosphere of Nitrogen, −78 Celsius. Into the reaction mixture, was added 1.7 M of tert-Butyllithium in Heptane (1.5 mL) slowly. The reaction mixture was stirred at −78 Celsius for 90 minutes, followed by addition of benzyl chloroformate (0.20 mL, 0.0014 mol). 2 hours later at −78 Celsius, the reaction mixture was poured into water, extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified with biotage to give product 21 (250 mg).
Quantity
425 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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